![molecular formula C26H21N3O4S B2629910 (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate CAS No. 469875-04-5](/img/structure/B2629910.png)
(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate
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Description
(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
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Biological Activity
(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is C15H18N2O4S with a molecular weight of 322.38 g/mol. It features a benzoate group and a tetrahydrobenzo[b]thiophene moiety, which are significant for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of tetrahydrobenzo[b]thiophenes exhibit antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. A study on related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Compounds with similar thiophene and benzoate structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, a study noted that certain derivatives inhibited cell proliferation in human cancer cell lines through apoptosis induction and cell cycle arrest . The specific mechanisms by which this compound exerts its effects remain to be thoroughly investigated.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease pathways. Research has focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria as a therapeutic strategy. Compounds with structural similarities have shown promise in inhibiting T3SS activity, which is crucial for bacterial virulence . Further studies are needed to determine whether this compound can effectively inhibit such systems.
Case Studies
Properties
IUPAC Name |
[4-[(E)-3-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c27-15-18(24(31)29-25-22(23(28)30)20-8-4-5-9-21(20)34-25)14-16-10-12-19(13-11-16)33-26(32)17-6-2-1-3-7-17/h1-3,6-7,10-14H,4-5,8-9H2,(H2,28,30)(H,29,31)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLTZFYKIZUTEG-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)/C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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